3-Phenyl Substituent Provides Intermediate Kii Against Horse Liver Alcohol Dehydrogenase, Distinct from Alkyl Congeners
In a direct head-to-head comparison, Chadha et al. (1985) determined the Kii values of four 3-substituted thiolane 1‑oxides against purified horse liver alcohol dehydrogenase (EqADH) [1]. The 3‑phenyl derivative (target compound) exhibited a Kii of 8.5 µM, positioning it as an intermediate-potency inhibitor — less potent than the 3‑hexyl derivative (Kii = 0.13 µM against rat ADH) and 3‑butyl derivative (Kii ≤ 1 µM against EqADH), but more potent than the 3‑methyl derivative [1][2]. This rank-order demonstrates that the phenyl group does not simply mimic a lipophilic alkyl chain; rather, its π‑electron system and geometry produce a distinct binding mode within the hydrophobic substrate pocket [1].
| Evidence Dimension | Uncompetitive inhibition constant (Kii) against horse liver alcohol dehydrogenase (EqADH) |
|---|---|
| Target Compound Data | Kii = 8.5 µM (3‑phenylthiolane 1‑oxide; tetrahydro-3-phenylthiophene 1‑oxide) |
| Comparator Or Baseline | 3‑Methylthiolane 1‑oxide: Kii > 8.5 µM (less potent); 3‑Butylthiolane 1‑oxide: Kii ≤ 1 µM; 3‑Hexylthiolane 1‑oxide: Kii = 0.13 µM (rat ADH) |
| Quantified Difference | The 3‑phenyl derivative is at least 8‑fold less potent than the 3‑hexyl derivative and at least ~8-fold less potent than the 3‑butyl derivative against EqADH; it is more potent than the 3‑methyl congener. |
| Conditions | Purified horse liver alcohol dehydrogenase (EqADH); pH 7.0, 25 °C; uncompetitive inhibition with respect to ethanol as varied substrate; Kii derived from slope replots. |
Why This Matters
Procurement of the 3‑phenyl derivative rather than an alkyl analog is essential when intermediate ADH inhibition potency is required for mechanistic studies or when the phenyl π‑interaction is hypothesized to confer selectivity advantages over purely hydrophobic alkyl chains.
- [1] Chadha VK, Leidal KG, Plapp BV. Inhibition of liver alcohol dehydrogenase and ethanol metabolism by 3-substituted thiolane 1-oxides. J Med Chem. 1985;28(1):36-40. doi:10.1021/jm00379a009. View Source
- [2] Cho H, Ramaswamy S, Plapp BV. Specificity of alcohol dehydrogenases for sulfoxides. Biochemistry. 1998;37(13):4482-4489. doi:10.1021/bi9727040. View Source
